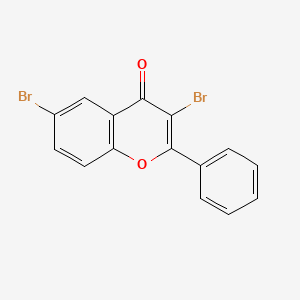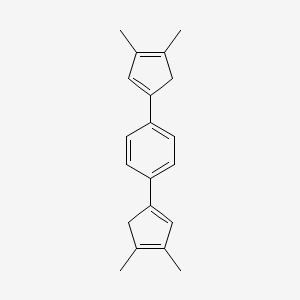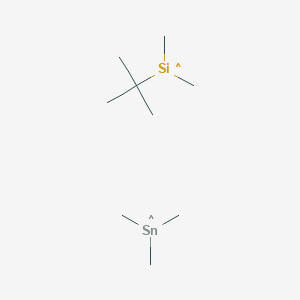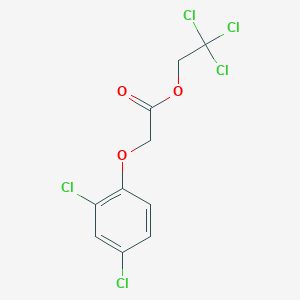
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is a chemical compound that belongs to the class of phenoxy herbicides. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide known for its effectiveness in controlling broadleaf weeds. The ester form of this compound is used in various applications due to its enhanced stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2,2,2-trichloroethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion . The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this ester is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors and azeotropic distillation techniques helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 2,2,2-trichloroethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester involves its interaction with plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually the death of the plant . The compound binds to auxin receptors, disrupting normal cellular processes and causing physiological imbalances .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): The parent compound, widely used as a herbicide.
2,4,6-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties.
2,4-Dichlorophenoxybutyric acid: A related compound with a longer carbon chain.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, 2,2,2-trichloroethyl ester is unique due to its ester form, which provides enhanced stability and efficacy compared to its parent acid. The presence of the trichloroethyl group also imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
110187-67-2 |
|---|---|
Formule moléculaire |
C10H7Cl5O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C10H7Cl5O3/c11-6-1-2-8(7(12)3-6)17-4-9(16)18-5-10(13,14)15/h1-3H,4-5H2 |
Clé InChI |
DKDPTIQADOWLET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
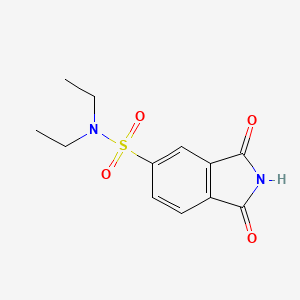
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
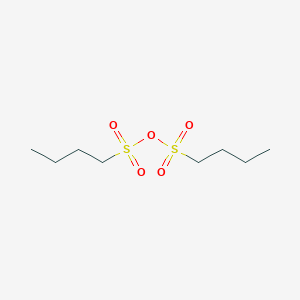
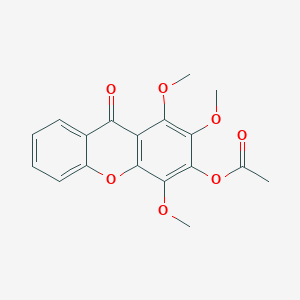
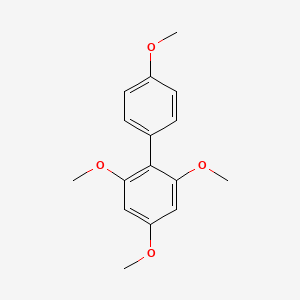
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)
